molecular formula C8H4BrFO B1375391 4-Bromo-7-fluorobenzofuran CAS No. 1194376-46-9

4-Bromo-7-fluorobenzofuran

Cat. No.: B1375391
CAS No.: 1194376-46-9
M. Wt: 215.02 g/mol
InChI Key: CNWKJXVITMEVEA-UHFFFAOYSA-N
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Description

4-Bromo-7-fluorobenzofuran is a heterocyclic organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-fluorobenzofuran typically involves the bromination and fluorination of benzofuran derivatives. One common method includes the reaction of benzofuran with bromine and a fluorinating agent under controlled conditions. For example, the reaction of benzofuran with bromine in the presence of a catalyst such as iron(III) bromide can yield 4-bromobenzofuran. Subsequent fluorination using a reagent like cesium tetrafluorocobaltate(III) can produce this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-fluorobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-7-fluorobenzofuran has several scientific research applications:

Comparison with Similar Compounds

  • 4-Bromo-7-methoxybenzofuran
  • 4-Bromo-7-chlorobenzofuran
  • 4-Bromo-7-iodobenzofuran

Comparison: Compared to these similar compounds, 4-Bromo-7-fluorobenzofuran is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications .

Properties

IUPAC Name

4-bromo-7-fluoro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWKJXVITMEVEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=COC2=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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